molecular formula C15H14N2OS2 B2621149 3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 923702-77-6

3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B2621149
CAS RN: 923702-77-6
M. Wt: 302.41
InChI Key: OVKXALTVTYYLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidin-4-one compounds belong to the class of organic compounds known as pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-one compounds typically includes a thieno[3,2-d]pyrimidine core, which is a fused ring system incorporating a thiophene and a pyrimidine ring .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

The compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Antiviral Activity

Pyrimidine and its derivatives, including the compound , have been proven to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs.

Anticancer Activity

The compound has been found to have anticancer activity . It has been used in the synthesis of new compounds that have shown significant ABTS and antitumor activities . These compounds have been tested on various cell lines, including human breast cancer (MCF-7), human lung fibroblast (WI-38), and human liver hepatocellular carcinoma (HepG2) cells .

Antioxidant Activity

Pyrimidine and its derivatives have been proven to have antioxidant activity . This suggests that the compound could be used in the development of new antioxidant drugs or supplements.

Antimicrobial Activity

The compound, being a derivative of pyrimidine, has been found to have antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents.

Organic Solar Cells

Although not directly related to the compound, conjugated materials containing dithieno[3,2-b:2′,3′-d]pyrimidin-4(3H)-one, a similar compound, have been used in the development of organic solar cells (OSCs) . This suggests that the compound could potentially be used in similar applications.

properties

IUPAC Name

3-methyl-2-[(3-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-10-4-3-5-11(8-10)9-20-15-16-12-6-7-19-13(12)14(18)17(15)2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXALTVTYYLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.